An In-Depth Technical Guide to 2-(tert-Butyl)oxazole-4-carbaldehyde: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 2-(tert-Butyl)oxazole-4-carbaldehyde: A Versatile Heterocyclic Building Block
Abstract
This technical guide provides a comprehensive overview of 2-(tert-Butyl)oxazole-4-carbaldehyde, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. The document elucidates its chemical structure, physicochemical properties, and CAS number. It further explores robust synthetic pathways, highlights its strategic applications in medicinal chemistry, and furnishes detailed experimental protocols for its derivatization. Safety, handling, and storage protocols are also discussed to ensure safe and effective laboratory use. This guide serves as an authoritative resource, grounded in scientific literature, to facilitate the use of this valuable compound in creating novel molecular architectures and advancing drug discovery programs.
Introduction to 2-(tert-Butyl)oxazole-4-carbaldehyde
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the oxazole nucleus being a particularly privileged scaffold. Oxazole and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] 2-(tert-Butyl)oxazole-4-carbaldehyde emerges as a highly valuable building block within this class. Its structure is strategically functionalized:
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The Oxazole Core: A five-membered aromatic heterocycle that is relatively stable and acts as a bioisostere for amide and ester functionalities, often improving metabolic stability and pharmacokinetic profiles.[2]
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The Aldehyde Group at C4: This reactive functional group serves as a versatile chemical handle for a multitude of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the synthesis of diverse compound libraries.[3]
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The tert-Butyl Group at C2: This bulky, lipophilic group can significantly influence the molecule's pharmacological profile. It can enhance binding affinity through hydrophobic interactions, improve metabolic stability by sterically hindering enzymatic degradation, and modulate solubility.
This combination of features makes 2-(tert-Butyl)oxazole-4-carbaldehyde an ideal starting point for synthesizing more complex molecules aimed at various therapeutic targets.
Physicochemical Properties and Structural Elucidation
The fundamental identity and properties of 2-(tert-Butyl)oxazole-4-carbaldehyde are summarized below. These identifiers are crucial for accurate sourcing, documentation, and regulatory compliance.
| Property | Value | Source |
| CAS Number | 1512452-84-4 | [4] |
| IUPAC Name | 2-tert-butyl-1,3-oxazole-4-carbaldehyde | [4] |
| Molecular Formula | C₈H₁₁NO₂ | [4] |
| Molecular Weight | 153.18 g/mol | [4] |
| Canonical SMILES | CC(C)(C)C1=NC(C=O)=CO1 | [4] |
| InChI | InChI=1S/C8H11NO2/c1-8(2,3)7-9-6(4-10)5-11-7/h4-5H,1-3H3 | [4] |
| InChI Key | SXYHWTSBNMUSEX-UHFFFAOYSA-N | [4] |
| Appearance | Off-white to yellow powder (typical for similar compounds) | [3] |
| Purity | ≥ 95% (typical commercial grade) | [4] |
Structural confirmation is typically achieved through standard spectroscopic methods. ¹H NMR spectroscopy would be expected to show a characteristic singlet for the aldehydic proton, a singlet for the oxazole ring proton, and a singlet for the nine equivalent protons of the tert-butyl group. FT-IR spectroscopy would reveal a strong carbonyl (C=O) stretch from the aldehyde.
Synthesis and Mechanistic Insights
While numerous methods exist for synthesizing oxazole cores, a practical and general approach for preparing 2,4-disubstituted oxazoles often begins with α-amino acids.[5] A plausible synthetic route to 2-(tert-Butyl)oxazole-4-carbaldehyde involves the cyclodehydration of an intermediate α-acylamino aldehyde.
The causality behind this synthetic choice is rooted in the ready availability of starting materials and the robustness of the cyclization step. The use of a dehydrating agent like triphenylphosphine/hexachloroethane or Burgess reagent is effective for forming the oxazole ring from the acylamino carbonyl precursor under relatively mild conditions.
Caption: Figure 1: Plausible Synthetic Workflow
Applications in Medicinal Chemistry and Drug Discovery
The true value of 2-(tert-Butyl)oxazole-4-carbaldehyde lies in its role as a versatile intermediate for generating libraries of drug-like molecules.[1][3] The aldehyde functionality is a gateway to numerous C-C and C-N bond-forming reactions.
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Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) yields amino derivatives, a common strategy for introducing basic centers to modulate solubility and target interactions.
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Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde to alkenes, allowing for the extension of carbon chains and the introduction of conjugated systems.
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Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile) provides access to more complex heterocyclic systems or functionalized side chains.
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Grignard and Organolithium Additions: Nucleophilic addition to the aldehyde creates secondary alcohols, which can be further functionalized.
The oxazole core itself is a key pharmacophore in many FDA-approved drugs, underscoring its importance in successful drug design.[2] This building block allows for the exploration of chemical space around a proven scaffold.
Caption: Figure 2: Role as a Versatile Intermediate
Experimental Protocols
To illustrate the utility of the title compound, a representative protocol for a standard derivatization—reductive amination—is provided below. This protocol is a self-validating system, incorporating steps for reaction monitoring, workup, purification, and characterization.
Protocol: Synthesis of N-Benzyl-1-(2-(tert-butyl)oxazol-4-yl)methanamine
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Reaction Setup: To a solution of 2-(tert-Butyl)oxazole-4-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M) in a round-bottom flask, add benzylamine (1.1 eq).
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Imine Formation: Stir the mixture at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild reducing agent selective for imines in the presence of aldehydes, minimizing side reactions.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the intermediate imine.
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Aqueous Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel.
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Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Safety, Handling, and Storage
As a laboratory chemical, 2-(tert-Butyl)oxazole-4-carbaldehyde must be handled with appropriate care. The following information is synthesized from typical Safety Data Sheets (SDS) for similar chemical entities.
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GHS Pictogram: GHS07 (Harmful/Irritant).[4]
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Signal Word: Warning.[4]
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Hazard Statements:
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Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).[4][6][7]
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Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][6][7]
-
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[6][8] Avoid contact with skin, eyes, and clothing.[7]
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Storage: Keep container tightly closed.[6] Store in a cool, dry, and well-ventilated place.[6][8]
Conclusion
2-(tert-Butyl)oxazole-4-carbaldehyde is a potent and versatile building block for chemical synthesis and drug discovery. Its well-defined structure, featuring a stable oxazole core, a reactive aldehyde handle, and a modulating tert-butyl group, provides an excellent platform for developing novel compounds with significant therapeutic potential. The synthetic accessibility and diverse reactivity of this compound ensure its continued relevance in the pursuit of new molecular entities to address unmet medical needs.
References
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ChemWhat. (n.d.). 2-(tert-Butyl)oxazole-4-carboxylic acid CAS#: 1060816-08-1. Retrieved from [Link]
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Shanghai Canbi Pharma Ltd. (2014, March 12). SAFETY DATA SHEET. Retrieved from [Link]
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PubChemLite. (n.d.). 5-tert-butyl-1,2-oxazole-4-carbaldehyde. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(tert-butyl)oxazole-5-carbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 1,2-Oxazole-4-carbaldehyde. Retrieved from [Link]
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Chem-Impex. (n.d.). 2-Methyl-oxazole-4-carbaldehyde. Retrieved from [Link]
- Phillips, A. J., & Uto, Y. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665-2668.
- Sharma, A., et al. (2026, January 9). Oxazole-Based Molecules: Recent Advances on Biological Activities. Mini-Reviews in Medicinal Chemistry.
- Sławiński, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.
- Singh, U. P., & Singh, R. P. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024, April 29). Beilstein Journal of Organic Chemistry.
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ResearchGate. (2025, August 6). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]
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